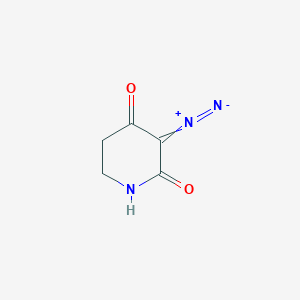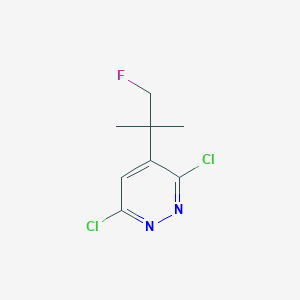
3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 4-methoxybenzaldehyde and acetophenone are used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionyl chloride
- 4-Methoxyamphetamine
Uniqueness
3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity compared to similar compounds. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
108511-16-6 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(23)19-10-6-3-7-11-19/h2-16H,1H3 |
Clé InChI |
FCSPGTHTAMGEFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



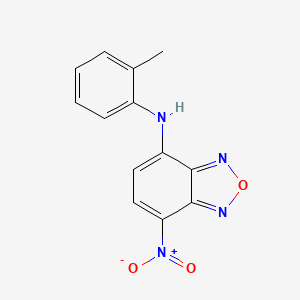
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

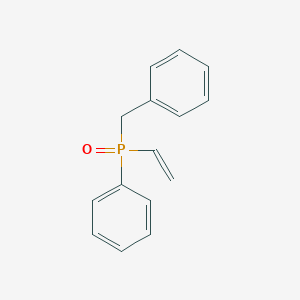
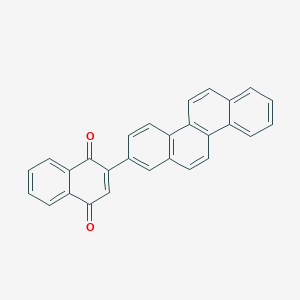
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
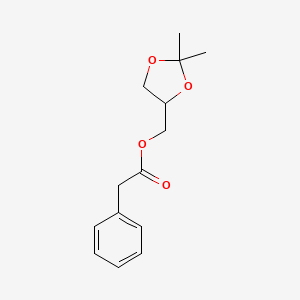
![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
